4,4'-Bis(trifluoromethyl)diphenylmethane
Overview
Description
4,4’-Bis(trifluoromethyl)diphenylmethane is an organic compound with the molecular formula C15H10F6 It is characterized by the presence of two trifluoromethyl groups attached to a diphenylmethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(trifluoromethyl)diphenylmethane typically involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate. The process can be summarized as follows :
Halogenation: 3,3’,4,4’-tetramethylbiphenyl is treated with a halogenating agent to form an intermediate.
Substitution: The intermediate undergoes a substitution reaction with trifluoroacetate to yield 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl.
Oxidation: The product is then oxidized to form 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetra carboxylic acid biphenyl.
Dehydration: Finally, dehydration of the carboxylic acid produces 2,2’-bis(trifluoromethyl)-4,4’,5,5’-diphenyl dianhydride.
Industrial Production Methods: The industrial production of 4,4’-Bis(trifluoromethyl)diphenylmethane follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and efficient reaction conditions ensures scalability and economic viability .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(trifluoromethyl)diphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: It can undergo radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Radical Initiators: Radical reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,4’-Bis(trifluoromethyl)diphenylmethane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Bis(trifluoromethyl)diphenylmethane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly beneficial in drug design, where it can improve the pharmacokinetic profile of active pharmaceutical ingredients .
Comparison with Similar Compounds
- 3,3’-Bis(trifluoromethyl)diphenylmethane
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 4,4’-Bis(trifluoromethyl)benzophenone
Comparison: 4,4’-Bis(trifluoromethyl)diphenylmethane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various applications .
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHKYTBGLYTLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535632 | |
Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-07-7, 87901-60-8 | |
Record name | 1,1′-Methylenebis[4-(trifluoromethyl)benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887268-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.